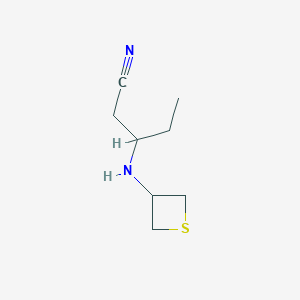![molecular formula C9H8N2O3 B13012632 4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the desired positions. One common method involves the cyclization of suitable precursors under specific conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[2,3-b]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy and carboxylic acid groups, which may affect its reactivity and biological activity.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine:
Uniqueness
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-5-2-3-10-8(5)11-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
IJQRYAMIMZNJTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CNC2=NC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)

![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)


